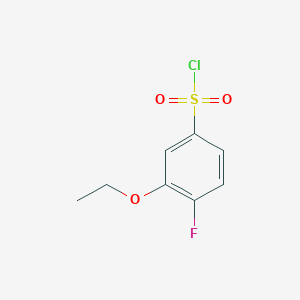

3-Ethoxy-4-fluorobenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-エトキシ-4-フルオロベンゼンスルホニルクロリドは、スルホニルクロリド類に属する有機化合物です。これは、スルホニルクロリド官能基とともに、ベンゼン環に結合したエトキシ基とフッ素原子を特徴としています。この化合物は、その反応性と汎用性により、有機合成や様々な産業用途において大きな関心を集めています。

2. 製法

合成経路と反応条件: 3-エトキシ-4-フルオロベンゼンスルホニルクロリドの合成は、通常、3-エトキシ-4-フルオロベンゼンをスルホン化し、その後塩素化することで行われます。一般的な方法の1つには、3-エトキシ-4-フルオロベンゼンとクロロスルホン酸を反応させる方法があり、これによりスルホニルクロリド基が導入されます。この反応は通常、目的の生成物が得られるように、制御された温度条件下で行われます。

工業生産方法: 工業的な設定では、3-エトキシ-4-フルオロベンゼンスルホニルクロリドの生産には、効率と収率を高めるために連続フロープロセスが採用される場合があります。高度な触媒と最適化された反応条件を使用することで、合成プロセスのスケーラビリティをさらに向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-fluorobenzenesulfonyl chloride typically involves the sulfonation of 3-ethoxy-4-fluorobenzene followed by chlorination. One common method includes the reaction of 3-ethoxy-4-fluorobenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

化学反応の分析

反応の種類: 3-エトキシ-4-フルオロベンゼンスルホニルクロリドは、以下のような様々な化学反応を起こします。

求核置換反応: スルホニルクロリド基は求核剤に対して非常に反応性が高く、スルホンアミドまたはスルホネート誘導体を生成します。

求電子置換反応: ベンゼン環上のエトキシ基とフッ素基は、求電子置換反応の反応性と配向に影響を与える可能性があります。

一般的な試薬と条件:

求核置換反応: アミンやアルコールなどの試薬は、穏やかな条件から中程度の条件下で3-エトキシ-4-フルオロベンゼンスルホニルクロリドと反応して、スルホンアミドまたはスルホネート生成物を形成することができます。

求電子置換反応: ニトロニウムイオンやハロゲンなどの典型的な求電子剤は、ルイス酸などの触媒の存在下で使用できます。

主な生成物:

スルホンアミド: アミンとの反応で生成されます。

スルホネート: アルコールとの反応で生成されます。

4. 科学研究での応用

3-エトキシ-4-フルオロベンゼンスルホニルクロリドは、以下のような科学研究で幅広い用途があります。

生物学: タンパク質相互作用や酵素活性の研究のために、生体分子の修飾に使用されます。

医学: 特に医薬品合成の中間体として、医薬品の開発における潜在的な用途について研究されています。

産業: ポリマーや農薬など、特殊化学品や材料の製造に使用されています。

科学的研究の応用

3-Ethoxy-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:

Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

作用機序

3-エトキシ-4-フルオロベンゼンスルホニルクロリドの作用機序は、主にスルホニルクロリドとしての反応性に関係しています。スルホニルクロリド基は求核攻撃を受け、求核剤と共有結合を形成することができます。この反応性は、様々な化学変換や分子の修飾において利用されています。

分子標的と経路: この化合物は、タンパク質のアミノ基など、生体分子の求核部位を標的にすることができます。これにより、スルホンアミド結合が形成されます。この特性は、生化学研究において、タンパク質の機能と相互作用を研究するために利用されています。

類似化合物:

3-フルオロベンゼンスルホニルクロリド: 同様の構造ですが、エトキシ基はありません。

4-フルオロベンゼンスルホニルクロリド: 同様の構造ですが、フッ素原子が異なる位置にあります。

3-エトキシベンゼンスルホニルクロリド: 同様の構造ですが、フッ素原子がありません。

独自性: 3-エトキシ-4-フルオロベンゼンスルホニルクロリドは、エトキシ基とフッ素基の両方が存在することが特徴であり、これにより反応性と起こす反応の種類が影響を受ける可能性があります。

類似化合物との比較

3-Fluorobenzenesulfonyl chloride: Similar structure but lacks the ethoxy group.

4-Fluorobenzenesulfonyl chloride: Similar structure but with the fluorine atom in a different position.

3-Ethoxybenzenesulfonyl chloride: Similar structure but lacks the fluorine atom.

Uniqueness: 3-Ethoxy-4-fluorobenzenesulfonyl chloride is unique due to the presence of both ethoxy and fluorine substituents, which can influence its reactivity and the types of reactions it undergoes

特性

CAS番号 |

1268334-98-0 |

|---|---|

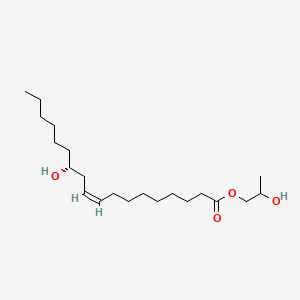

分子式 |

C8H8ClFO3S |

分子量 |

238.66 g/mol |

IUPAC名 |

3-ethoxy-4-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C8H8ClFO3S/c1-2-13-8-5-6(14(9,11)12)3-4-7(8)10/h3-5H,2H2,1H3 |

InChIキー |

OZAWHQVKCVSDMU-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)

![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)

![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)

![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)

![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)

![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050610.png)